

# Application of RNA-Sequencing to Identify IMP2-Regulated Genes

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## Compound of Interest

Compound Name: *Imp2-IN-3*

Cat. No.: *B12386683*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Abstract

The RNA-binding protein, Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), is a critical regulator of post-transcriptional gene expression. Dysregulation of IMP2 has been implicated in a variety of diseases, including cancer and metabolic disorders. This document provides detailed application notes and experimental protocols for utilizing RNA-sequencing (RNA-seq) to identify genes regulated by IMP2. The methodologies described herein are essential for researchers and professionals involved in drug development and the study of gene regulation.

## Introduction

IMP2, also known as IGF2BP2, is a member of the IMP family of RNA-binding proteins that play a pivotal role in mRNA localization, stability, and translation.<sup>[1]</sup> IMP2 predominantly recognizes and binds to N6-methyladenosine (m6A) modifications on target mRNAs, thereby influencing their fate.<sup>[1]</sup> Its overexpression has been linked to the progression of numerous cancers, including colorectal, breast, and liver cancer, often correlating with poor patient prognosis.<sup>[1][2]</sup> Consequently, identifying the downstream targets of IMP2 is crucial for understanding its biological functions and for the development of targeted therapeutics.

RNA-sequencing, coupled with techniques such as RNA immunoprecipitation (RIP-seq), provides a powerful and unbiased approach to globally identify the RNA targets of IMP2 and to quantify the impact of IMP2 on their expression levels.

## Data Presentation: IMP2-Regulated Genes

RNA-sequencing studies following the knockdown or knockout of IMP2 have identified numerous downstream target genes. The following tables summarize quantitative data from such experiments in various cancer cell lines.

Table 1: Down-regulated Genes Upon IMP2 Knockdown/Knockout

Gene	Cell Line	Log2 Fold Change	Function	Reference
MYC	MDA-MB-468 (Breast Cancer)	Decreased	Transcription factor, oncogene	[1]
CTGF	MDA-MB-468 (Breast Cancer)	Decreased	Cell migration, metastasis	[1]
HK2	Colorectal Cancer Cells	Decreased	Glycolysis	[3]
GLUT1 (SLC2A1)	Colorectal Cancer Cells	Decreased	Glucose transport	[3]
GPT2	Acute Myeloid Leukemia Cells	Decreased	Glutamine metabolism	[1]
SLC1A5	Acute Myeloid Leukemia Cells	Decreased	Glutamine uptake	[1]
NT5DC2	B-cell Lymphoma Cells	Decreased	Nucleotide metabolism	[1]

Table 2: Up-regulated Genes Upon IMP2 Knockdown/Knockout

Gene	Cell Line	Log2 Fold Change	Function	Reference
FZD8	Not Specified	Increased	Wnt signaling receptor	[4]
PR	Not Specified	Increased	Progesterone receptor	[4]

## Experimental Protocols

### RNA Immunoprecipitation followed by Sequencing (RIP-seq) to Identify IMP2-bound RNAs

This protocol describes the immunoprecipitation of endogenous IMP2-RNA complexes from cell lysates, followed by RNA purification and high-throughput sequencing.

Materials:

- Cells expressing IMP2
- Phosphate-buffered saline (PBS), ice-cold
- Polysome Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, with RNase and protease inhibitors)
- Anti-IMP2 antibody (validated for immunoprecipitation)
- Normal IgG (isotype control)
- Protein A/G magnetic beads
- NT2 Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl<sub>2</sub>, 0.05% NP-40, with protease inhibitors)
- TRIzol reagent
- RNA purification kit

- Reagents and equipment for library preparation and next-generation sequencing

Procedure:

- Cell Harvest: Grow cells to ~80-90% confluency. Wash cells twice with ice-cold PBS and scrape them into a fresh tube. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Cell Lysis: Resuspend the cell pellet in Polysome Lysis Buffer. Incubate on ice for 10 minutes with occasional vortexing to ensure complete lysis. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Immunoprecipitation:
  - Pre-clear the lysate by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.
  - Transfer the supernatant to a new tube. Reserve a small aliquot as "Input" control.
  - Add the anti-IMP2 antibody or normal IgG to the remaining lysate and incubate overnight at 4°C with gentle rotation.
  - Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-RNA-protein complexes.
- Washes:
  - Pellet the beads on a magnetic stand and discard the supernatant.
  - Wash the beads five times with ice-cold NT2 Buffer. Between each wash, resuspend the beads completely.
- RNA Elution and Purification:
  - Resuspend the beads in TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol.
  - Purify the RNA using a suitable RNA purification kit, including a DNase I treatment step to remove any contaminating DNA.

- Library Preparation and Sequencing:
  - Assess the quality and quantity of the purified RNA.
  - Prepare sequencing libraries from the immunoprecipitated RNA and the "Input" RNA samples.
  - Perform high-throughput sequencing.

## RNA-sequencing following IMP2 Knockdown

This protocol outlines the steps to analyze changes in the transcriptome upon depletion of IMP2 using siRNA.

### Materials:

- Cells of interest
- siRNA targeting IMP2 and a non-targeting control siRNA
- Lipofectamine RNAiMAX or other suitable transfection reagent
- Opti-MEM or other serum-free medium
- Complete growth medium
- TRIzol reagent or other RNA extraction reagent
- RNA purification kit
- Reagents and equipment for library preparation and next-generation sequencing

### Procedure:

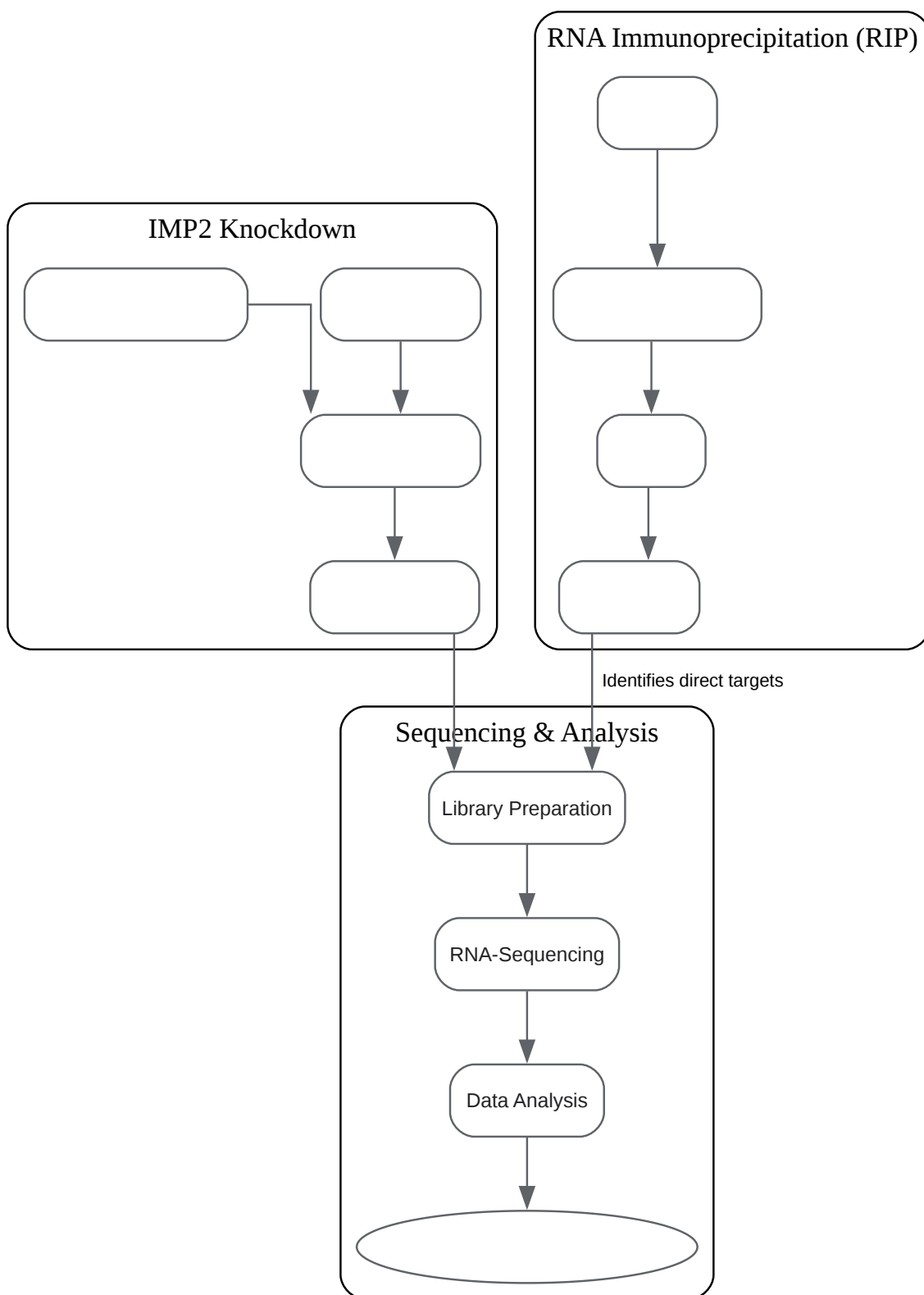
- Cell Seeding: Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
- siRNA Transfection:

- For each well, dilute the IMP2 siRNA or control siRNA in Opti-MEM.
- In a separate tube, dilute the transfection reagent in Opti-MEM.
- Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
- Add the siRNA-lipid complex to the cells.
- Incubation: Incubate the cells for 48-72 hours post-transfection.
- RNA Extraction:
  - Wash the cells with PBS.
  - Lyse the cells directly in the well using TRIzol reagent.
  - Extract total RNA according to the manufacturer's protocol.
- RNA Purification and Quality Control:
  - Purify the total RNA using an RNA purification kit, including a DNase I treatment step.
  - Assess the RNA integrity and quantity. An RNA Integrity Number (RIN) of >7 is recommended.
- Library Preparation and Sequencing:
  - Prepare RNA-seq libraries from the purified RNA.
  - Perform high-throughput sequencing.
- Data Analysis:
  - Align the sequencing reads to a reference genome.
  - Quantify gene expression levels.

- Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon IMP2 knockdown compared to the control.

## **Mandatory Visualizations**

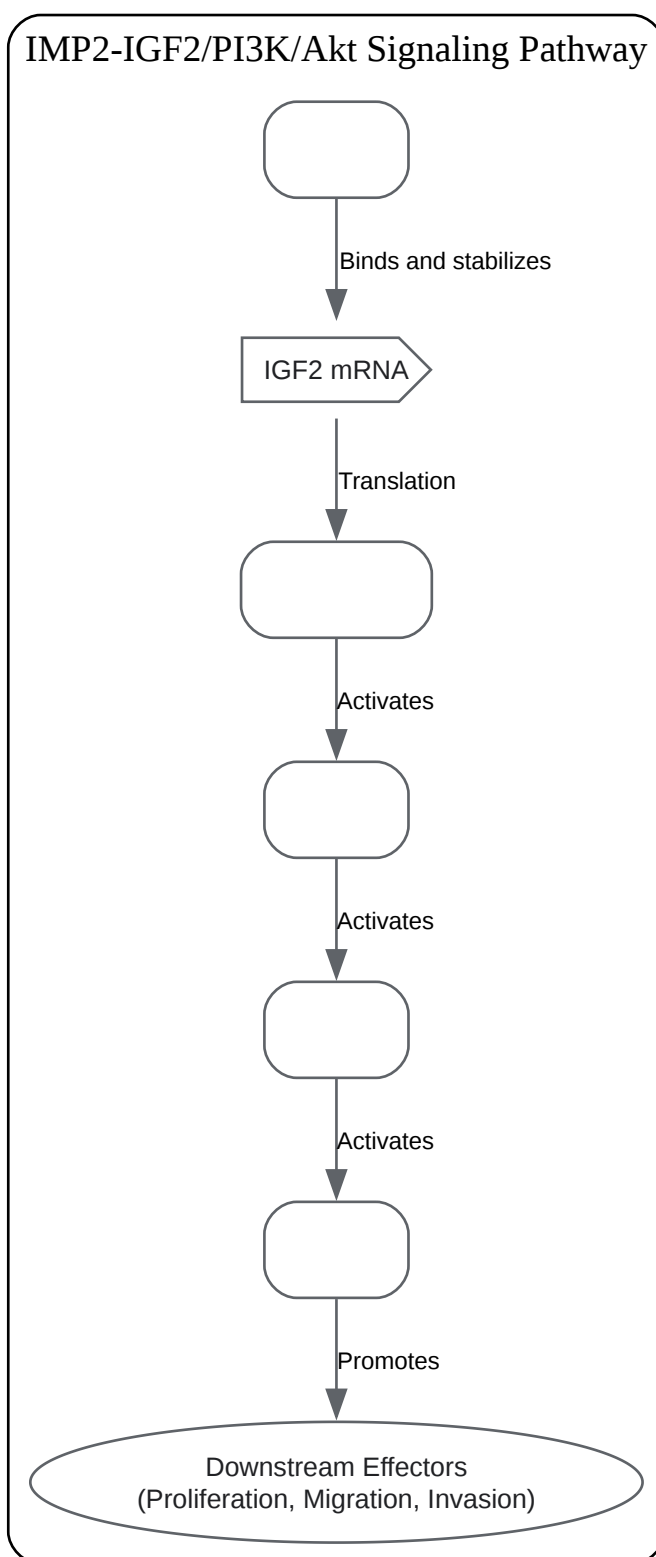
## **Signaling Pathways and Experimental Workflows**



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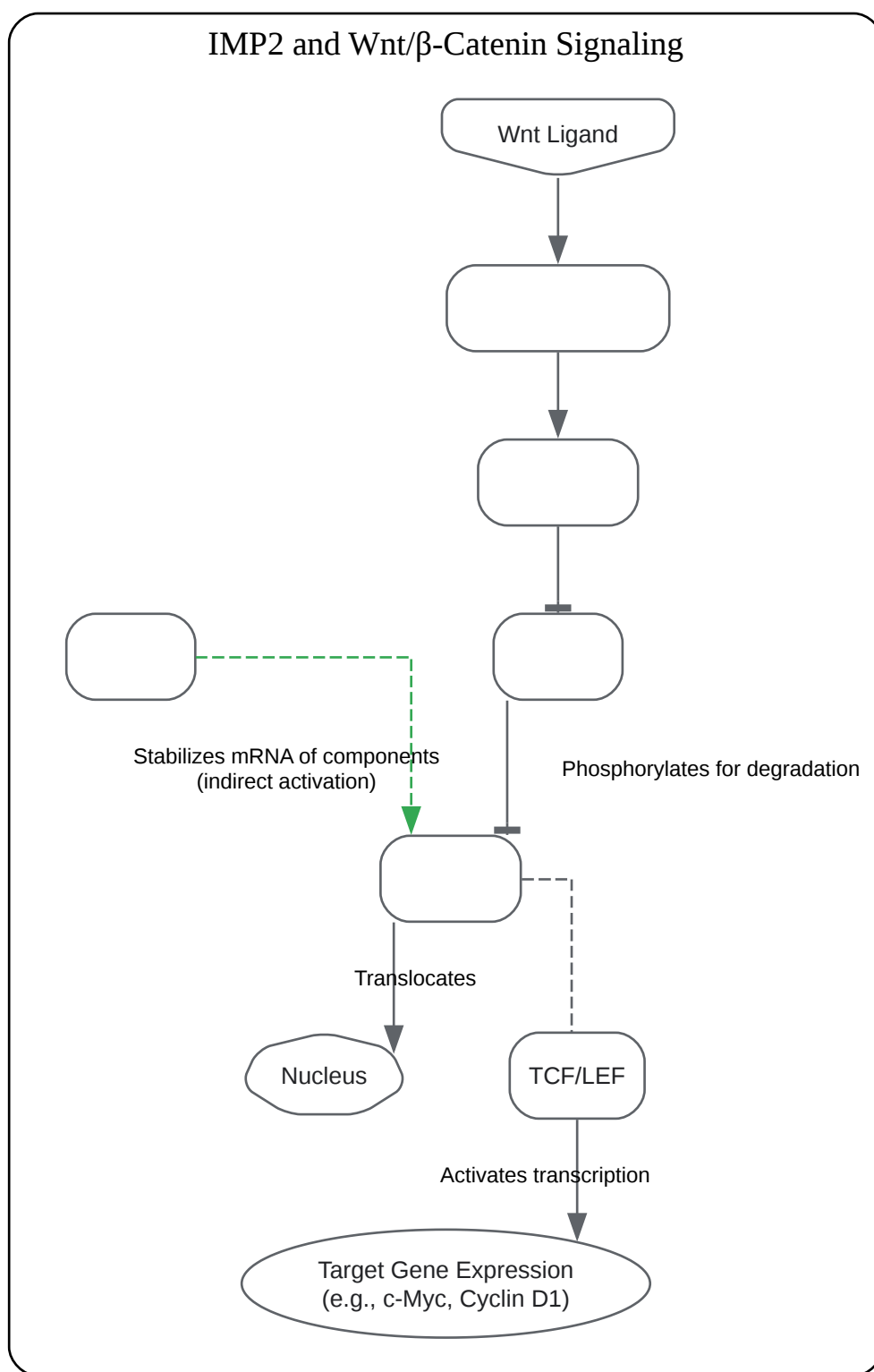
Workflow for identifying IMP2-regulated genes.





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IMP2 enhances the IGF2/PI3K/Akt signaling pathway.



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IMP2 can indirectly activate the Wnt/ $\beta$ -catenin pathway.

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## References

- 1. mdpi.com [mdpi.com]
- 2. IMP2/IGF2BP2 expression, but not IMP1 and IMP3, predicts poor outcome in patients and high tumor growth rate in xenograft models of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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